(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Description
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H19F4N3O2 and its molecular weight is 433.407. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Compounds with structural features similar to the specified chemical have been synthesized and evaluated for their antiproliferative activity. For instance, derivatives involving piperidin-1-yl and methanone groups have been explored for their potential to inhibit cancer cell proliferation. The structural exploration and characterization of these compounds, including their crystal structure and molecular interactions, suggest their utility in the development of novel therapeutic agents (Prasad et al., 2018).
Analgesic and Antineuropathic Effects
Research has also focused on compounds with piperidin-1-ylmethanone structures for their potential analgesic and antineuropathic effects. The study of 5-HT(1A) receptor agonists, for example, demonstrates the therapeutic potential of such compounds in treating neuropathic pain and allodynia (Deseure et al., 2002), (Colpaert et al., 2004).
Antipsychotic and Procognitive Activities
Another area of application is the exploration of positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), which have shown potential antipsychotic-like and procognitive activities in preclinical models. Such research indicates the potential of structurally similar compounds in the treatment of neuropsychiatric disorders (Liu et al., 2008).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, including those with piperidin-1-ylmethanone frameworks, provide valuable insights into their chemical properties and potential applications in various fields, including medicinal chemistry and material science (Huang et al., 2021).
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N3O2/c23-18-10-4-2-8-16(18)20-27-19(31-28-20)12-14-6-5-11-29(13-14)21(30)15-7-1-3-9-17(15)22(24,25)26/h1-4,7-10,14H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLOCRJGLNOSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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